molecular formula C25H31NO6 B4262371 6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4262371
M. Wt: 441.5 g/mol
InChI Key: FRSIDGJIMUSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate, focusing on its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the additional substituents.

    Isoquinoline: Another related compound with a different arrangement of nitrogen in the ring system.

    Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring systems.

Uniqueness

6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of substituents and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-O-methyl 3-O-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-6-12-32-25(29)20-15(4)26-18-13-14(3)19(24(28)30-5)23(27)22(18)21(20)16-8-10-17(11-9-16)31-7-2/h8-11,14,19,21,26H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIDGJIMUSBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)C(C(C2)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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6-Methyl 3-propyl 4-(4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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